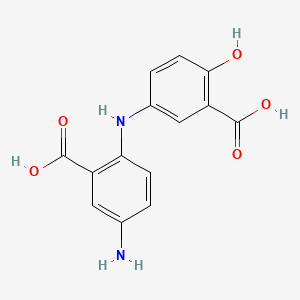

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid is an organic compound with the molecular formula C14H12N2O5. It is a derivative of benzoic acid and contains both amino and carboxylic acid functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-carboxy-4-hydroxyaniline and 5-amino-2-nitrobenzoic acid.

Reduction: The nitro group in 5-amino-2-nitrobenzoic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Acylated or sulfonated products.

Applications De Recherche Scientifique

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate pathways related to antioxidant defense and immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-5-Amino-N-(2-carboxy-4-aminophenyl)benzoic Acid: This compound has a similar structure but differs in the position of the hydroxyl group.

2-Amino-5-nitrobenzoic Acid: This compound has a nitro group instead of a hydroxyl group.

Uniqueness

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, also known by its CAS number 1797983-23-3, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₂N₂O₅

- Molecular Weight : 288.26 g/mol

- IUPAC Name : 5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid

- SMILES : Nc1ccc(Nc2ccc(O)c(c2)C(=O)O)c(c1)C(=O)O

Mechanisms of Biological Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit various biological activities. These activities are primarily attributed to their interactions with cellular pathways and enzymes.

- Proteostasis Modulation : Studies have shown that compounds similar to this compound can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, which may contribute to anti-aging effects and improved cellular function in aging tissues .

- Enzyme Interaction : In silico studies suggest that this compound can bind effectively to cathepsins B and L, enzymes involved in protein degradation. The binding affinity indicates potential for modulating these enzymes' activity, which could have implications for diseases characterized by protein misfolding or aggregation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluating the effects of benzoic acid derivatives on head and neck squamous cell carcinoma (HNSCC) found that treatment with compounds similar to this compound significantly inhibited cell viability in a dose-dependent manner. The proportion of apoptotic cells increased with treatment concentration, indicating effective induction of apoptosis in cancer cells .

- Cytotoxicity Assessment : In vitro assays showed low cytotoxicity against normal human fibroblasts while maintaining significant activity against cancerous cells, suggesting a selective action that spares healthy cells . This selectivity is critical for developing therapeutic agents with fewer side effects.

- Proteasome Activity Enhancement : The compound was noted to enhance proteasomal chymotrypsin-like activity, which is vital for protein turnover and cellular health. This enhancement may contribute to its potential as an anti-aging agent by promoting the clearance of damaged proteins from cells .

Propriétés

IUPAC Name |

5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c15-7-1-3-11(9(5-7)13(18)19)16-8-2-4-12(17)10(6-8)14(20)21/h1-6,16-17H,15H2,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKYNYBONZATNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797983-23-3 |

Source

|

| Record name | 2-Hydroxy-5-((2-carboxy-4-aminophenyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797983233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-5-((2-CARBOXY-4-AMINOPHENYL)AMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY54CYJ2M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.